SBE13 hydrochloride SBE13 hydrochloride SBE 13 is a potent inhibitor of polo-like kinase 1 (Plk1) (IC50 = 0.2 nM) that targets the inactive conformation of the enzyme 1,2. It exhibits no activity against aurora A kinase and less effectively inhibits Plk2 (IC50 > 66 µM) and Plk3 (IC50 = 875 nM). SBE 13 induces cell cycle arrest, reduces cell proliferation (EC50 = 5-60 µM), and induces apoptosis in a broad range of human cancer cell lines.
Selective inhibitor of PLK1
SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively).
Brand Name: Vulcanchem
CAS No.: 1052532-15-6
VCID: VC0542658
InChI: InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H
SMILES: COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
Molecular Formula: C24H28Cl2N2O4
Molecular Weight: 479.4 g/mol

SBE13 hydrochloride

CAS No.: 1052532-15-6

Cat. No.: VC0542658

Molecular Formula: C24H28Cl2N2O4

Molecular Weight: 479.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SBE13 hydrochloride - 1052532-15-6

Specification

Description SBE 13 is a potent inhibitor of polo-like kinase 1 (Plk1) (IC50 = 0.2 nM) that targets the inactive conformation of the enzyme 1,2. It exhibits no activity against aurora A kinase and less effectively inhibits Plk2 (IC50 > 66 µM) and Plk3 (IC50 = 875 nM). SBE 13 induces cell cycle arrest, reduces cell proliferation (EC50 = 5-60 µM), and induces apoptosis in a broad range of human cancer cell lines.
Selective inhibitor of PLK1
SBE-13 is a selective inhibitor of PLK1 (IC50 values are 200 pM, 875 nM and 66 μ M for PLK1, PLK3 and PLK2 respectively).
CAS No. 1052532-15-6
Molecular Formula C24H28Cl2N2O4
Molecular Weight 479.4 g/mol
IUPAC Name N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H
Standard InChI Key QBGSVDJLQQXEGG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
Appearance white solid powder

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